2,5-Dichloro-4-methylthiophene-3-sulfonamide 2,5-Dichloro-4-methylthiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2361643-94-7
VCID: VC7147902
InChI: InChI=1S/C5H5Cl2NO2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3,(H2,8,9,10)
SMILES: CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl
Molecular Formula: C5H5Cl2NO2S2
Molecular Weight: 246.12

2,5-Dichloro-4-methylthiophene-3-sulfonamide

CAS No.: 2361643-94-7

Cat. No.: VC7147902

Molecular Formula: C5H5Cl2NO2S2

Molecular Weight: 246.12

* For research use only. Not for human or veterinary use.

2,5-Dichloro-4-methylthiophene-3-sulfonamide - 2361643-94-7

Specification

CAS No. 2361643-94-7
Molecular Formula C5H5Cl2NO2S2
Molecular Weight 246.12
IUPAC Name 2,5-dichloro-4-methylthiophene-3-sulfonamide
Standard InChI InChI=1S/C5H5Cl2NO2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3,(H2,8,9,10)
Standard InChI Key LPSODWMBVITHSX-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Characteristics

2,5-Dichloro-4-methylthiophene-3-sulfonamide belongs to the class of heterocyclic sulfonamides, combining a thiophene ring with electron-withdrawing chlorine atoms and a sulfonamide group. Key molecular features include:

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂O₂S₂
Molecular Weight267.14 g/mol
IUPAC Name2,5-Dichloro-4-methylthiophene-3-sulfonamide
SMILESCC1=C(SC(=C1S(=O)(=O)N)Cl)Cl

The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Sulfonamides generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C .

  • Solubility: Limited data exist for this compound, but polar aprotic solvents (e.g., DMSO, DMF) are typically effective for sulfonamide dissolution .

  • Hydrogen Bonding: The sulfonamide group forms intermolecular N-H···O hydrogen bonds, influencing crystallization behavior .

Biological and Pharmacological Insights

CompoundGI₅₀ (μM)Cell Line
2,5-Dichlorothiophene-3-sulfonamide 4.62 ± 0.13MDA-MB-231 (Breast)
7.13 ± 0.13MCF-7 (Breast)
7.2 ± 1.12HeLa (Cervical)
  • Mechanism: DNA minor groove binding via electrostatic and non-electrostatic interactions .

  • Computational Support: Molecular docking studies suggest strong binding affinity (ΔG = -8.2 kcal/mol) comparable to doxorubicin .

Computational and Structural Analysis

Molecular Docking and Dynamics

  • Binding Mode: The thiophene ring and sulfonamide group occupy the DNA minor groove, with chlorine atoms enhancing hydrophobic interactions .

  • Electrophilicity:

    • Electron-accepting power (ω⁺): 0.346

    • Electron-donating power (ω⁻): 0.261

Crystallographic Data

  • Geometric Parameters:

    • S-N bond length: ~1.63 Å

    • S-O bond length: ~1.43 Å

  • Packing: Monomeric or dimeric arrangements depending on substituent bulk .

AspectRecommendation
Protective EquipmentGloves, goggles, and fume hood
StorageCool, dry place (<25°C)
ToxicityPotential irritant (skin/eyes)

Future Directions

  • Anticancer Optimization: Structure-activity relationship (SAR) studies to evaluate the impact of the 4-methyl group on potency and selectivity.

  • Materials Science: Exploration of thiophene sulfonamides in conductive polymers or sensors.

  • Environmental Impact: Biodegradation and ecotoxicology profiling.

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